molecular formula C28H27N3O4S B492680 2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 667913-27-1

2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B492680
CAS RN: 667913-27-1
M. Wt: 501.6g/mol
InChI Key: JLBDUQPUZNYHBH-UHFFFAOYSA-N
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Description

The compound “2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as N-cyanoacetamides . These compounds are considered important precursors for heterocyclic synthesis and have been utilized extensively in the formation of various heterocyclic compounds .


Synthesis Analysis

The synthesis of related compounds, such as cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Several methods have been used to prepare N-aryl or N-heteryl cyanoacetamides, including stirring without solvent and/or heat, fusion, and others .


Chemical Reactions Analysis

The chemical reactivity of related compounds, such as N-cyanoacetamides, has been explored. These compounds can take part in a variety of condensation and substitution reactions .

properties

IUPAC Name

2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-28(2)13-22-26(23(32)14-28)25(17-5-9-19(34-3)10-6-17)21(15-29)27(31-22)36-16-24(33)30-18-7-11-20(35-4)12-8-18/h5-12H,13-14,16H2,1-4H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBDUQPUZNYHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C#N)C4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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